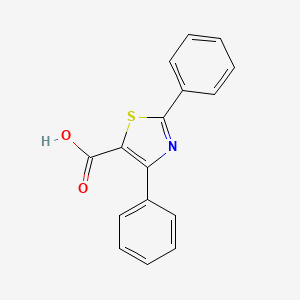

2,4-diphenyl-1,3-thiazole-5-carboxylic Acid

Description

2,4-Diphenyl-1,3-thiazole-5-carboxylic acid (CAS: 502935-47-9) is a heterocyclic compound featuring a thiazole core substituted with two phenyl groups at positions 2 and 4 and a carboxylic acid moiety at position 3. Its molecular formula is C₁₆H₁₁NO₂S, with a molecular weight of 281.33 g/mol . The structure (SMILES: C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)C(=O)O) highlights the electron-withdrawing carboxylic acid group and electron-donating phenyl rings, which influence its physicochemical properties, such as solubility and acidity (pKa ~3.5–4.2). This compound is utilized in pharmaceutical research, particularly as a building block for kinase inhibitors and enzyme modulators .

Propriétés

IUPAC Name |

2,4-diphenyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO2S/c18-16(19)14-13(11-7-3-1-4-8-11)17-15(20-14)12-9-5-2-6-10-12/h1-10H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMOCHRNIGWCEJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427902 | |

| Record name | 2,4-diphenyl-1,3-thiazole-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502935-47-9 | |

| Record name | 2,4-diphenyl-1,3-thiazole-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | diphenyl-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Hantzsch Thiazole Synthesis: A Traditional Approach

The Hantzsch thiazole synthesis remains a foundational method for constructing thiazole rings. This approach involves the cyclization of α-halo carbonyl compounds with thioamides or thiourea derivatives. For 2,4-diphenyl-1,3-thiazole-5-carboxylic acid, the reaction proceeds as follows:

Reaction Mechanism

Key Parameters

- Solvent : Ethanol or methanol (polar protic solvents enhance nucleophilicity).

- Temperature : Reflux conditions (70–80°C).

- Yield : 60–75% under conventional heating.

Table 1: Hantzsch Synthesis Optimization

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Ethanol | Maximizes cyclization efficiency |

| Thiobenzamide Ratio | 1.2 equiv. | Reduces side products |

| Reaction Time | 12–18 hours | Ensures complete cyclization |

Ultrasound-Assisted Lipase-Catalyzed Synthesis

A groundbreaking method reported by Mahaur et al. (2024) combines lipase catalysis with ultrasound irradiation to enhance reaction efficiency. This eco-friendly approach avoids toxic solvents and reduces energy consumption.

Protocol

- Substrates : Acetophenone (1.0 mmol), thiobenzamide (1.0 mmol), KBrO₃ (1.5 mmol).

- Catalyst : Lipase (10 mol%) in water.

- Ultrasound : 750 W, 20% amplitude, 35°C.

Advantages

- Yield : 97% in 10 minutes (vs. 58% under conventional heating).

- Sustainability : Water as solvent; lipase recyclable for 5 cycles without significant activity loss.

Table 2: Ultrasound vs. Conventional Conditions

| Condition | Ultrasound (US) | Conventional |

|---|---|---|

| Time | 10 min | 3 hours |

| Solvent | Water | Ethanol |

| Energy Consumption | 2000 J | 7200 J |

Industrial-Scale One-Pot Synthesis

A patented three-step one-pot method (CN104672168A) optimizes large-scale production. The process integrates chlorination, cyclization, and hydrolysis:

Steps

Industrial Metrics

- Purity : ≥98.5% (HPLC).

- Throughput : 92.2% yield at 5.0 mmol scale.

- Solvent Recovery : Ethanol recycled via distillation (90% efficiency).

Table 3: One-Pot Synthesis Parameters

| Step | Conditions | Key Reagents |

|---|---|---|

| Chlorination | −15°C, 13 hours | SO₂Cl₂ (0.95 equiv.) |

| Cyclization | Ethanol reflux, 12 hours | Thioacetamide (1.05 equiv.) |

| Hydrolysis | NaOH (15%), 3 hours | HCl for acidification |

Comparative Analysis of Methods

Yield and Scalability

Analyse Des Réactions Chimiques

Types of Reactions: 2,4-Diphenyl-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into thiazolidines.

Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the C-2 and C-4 positions of the thiazole ring.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Various halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazoles.

Applications De Recherche Scientifique

Medicinal Chemistry

2,4-Diphenyl-1,3-thiazole-5-carboxylic acid exhibits significant biological activities, making it a valuable compound in drug development:

- Antibacterial Activity : The compound has shown effectiveness against various bacterial strains by inhibiting specific enzymes crucial for bacterial survival. For instance, it has been documented to inhibit bacterial growth by targeting DNA gyrase and topoisomerase enzymes.

- Antifungal Properties : Studies indicate that this compound can disrupt fungal cell wall synthesis, leading to cell death. Its efficacy against fungi such as Candida albicans has been noted in several assays .

- Anticancer Potential : Research has demonstrated that this compound can inhibit the proliferation of cancer cells. A notable study reported IC₅₀ values indicating its selectivity against human lung adenocarcinoma (A549) and glioblastoma (U251) cell lines .

Chemical Synthesis

The compound serves as a critical building block in organic synthesis:

- Synthesis of Complex Molecules : It is utilized in the synthesis of more complex thiazole derivatives and other heterocycles. For example, it can be reacted with various amines to form N-acylated derivatives that exhibit enhanced biological activity .

- Dyes and Biocides Production : The compound's unique structure allows it to be used in the formulation of dyes and biocides, contributing to its industrial applications .

Biological Research

In biological studies, this compound is employed to explore cellular mechanisms:

- Cell Signaling Pathways : It modulates various signaling pathways that affect cell growth and division. For instance, its interaction with specific receptors can lead to apoptosis in cancer cells through the activation of caspases .

Case Studies

Mécanisme D'action

The mechanism of action of 2,4-diphenyl-1,3-thiazole-5-carboxylic acid involves its interaction with various molecular targets. The thiazole ring’s electron distribution allows it to interact with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to antibacterial, antifungal, and antiviral effects .

Comparaison Avec Des Composés Similaires

Table 1: Substituent Effects on Thiazole Derivatives

Key Observations :

- Phenyl vs. Alkyl/Amino Groups: The diphenyl substitution in the target compound increases steric bulk and lipophilicity compared to methyl or amino-substituted analogs (e.g., 4-methyl-1,3-thiazole-5-carboxylic acid), impacting membrane permeability and protein-binding interactions .

- Electron-Withdrawing Groups : The trifluoromethyl group in lowers the pKa of the carboxylic acid (~2.8–3.5) compared to the diphenyl derivative (~3.5–4.2), enhancing solubility in polar solvents.

- Biological Activity: Amino-substituted derivatives (e.g., ) exhibit antidiabetic properties, while phenyl-rich analogs like the target compound are prioritized in kinase inhibitor design due to π-π stacking interactions with ATP-binding pockets .

Key Findings :

- The diphenyl derivative’s rigid structure supports stable interactions with hydrophobic enzyme pockets, whereas smaller substituents (e.g., methyl in ) limit such interactions.

- ATCs () demonstrate unique helical folding in solution, enabling applications in peptide mimetics and amyloid inhibition, a feature absent in the less conformationally constrained diphenyl analog.

Activité Biologique

Overview

2,4-Diphenyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound belonging to the thiazole family, which is renowned for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer, infections, and inflammatory conditions. Its structural attributes enable it to interact with various biological targets, leading to significant pharmacological effects.

Target Interactions

The biological activity of this compound primarily stems from its ability to interact with enzymes and proteins involved in critical biochemical pathways. The compound has shown efficacy in:

- Antibacterial Activity : It inhibits bacterial enzymes, disrupting essential metabolic processes.

- Antitumor Effects : The compound influences cell signaling pathways that regulate cell proliferation and apoptosis, contributing to its anticancer properties .

- Anti-inflammatory Properties : It modulates inflammatory responses, making it a candidate for treating inflammatory disorders.

Biological Activities

The compound exhibits a wide range of biological activities as summarized below:

Antibacterial Activity

A study evaluated the antibacterial properties of various thiazole derivatives, including this compound. The compound demonstrated significant activity against multiple bacterial strains with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics like ciprofloxacin. Notably, derivatives exhibited enhanced activity against resistant strains such as MRSA .

Antitumor Activity

Research involving cancer cell lines revealed that this compound effectively inhibited cell proliferation in MCF-7 (breast cancer) and U-937 (leukemia) cells. Flow cytometry assays indicated that the compound induces apoptosis through activation of caspase pathways and upregulation of p53 protein levels .

Anti-inflammatory Effects

In vivo studies demonstrated that the compound significantly reduced inflammation markers in animal models of arthritis. At a dosage of 25 mg/kg, certain derivatives achieved up to 64.28% inhibition of inflammation compared to standard drugs like diclofenac sodium (57.14%).

Anticonvulsant Activity

In anticonvulsant assays using the maximal electroshock (MES) and pentylenetetrazol (PTZ) models, derivatives of the compound showed promising results with median effective doses lower than those of established anticonvulsants like ethosuximide. This suggests a potential role for these compounds in epilepsy treatment .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2,4-diphenyl-1,3-thiazole-5-carboxylic acid, and how do they influence experimental handling?

- Answer : The compound has a molecular formula of C₁₆H₁₁NO₂S and a molecular weight of 281.33 g/mol . Its melting point is 212–216°C , indicating thermal stability for high-temperature reactions . The topological polar surface area (tPSA) is ≈70 Ų , which suggests moderate solubility in polar solvents, while its LogP value (~3.7) reflects lipophilicity, influencing partitioning in biological systems . Researchers should use DMF or DCM for solubility in coupling reactions .

Q. What synthetic routes are commonly used to prepare this compound?

- Answer : The compound is synthesized via cyclization of thiourea derivatives with α-haloketones or through Hantzsch thiazole synthesis. For functionalization, coupling reactions with amines or carboxylic acids in DCM/DMF are employed, using 2–3× molar excess of reagents to drive yields . Post-synthesis purification involves recrystallization (e.g., ethanol/water) and characterization via HPLC (≥97% purity) and NMR .

Q. How should researchers validate the purity and structural integrity of this compound?

- Answer : Use melting point analysis (212–216°C) as a primary validation . Complementary techniques include:

- HPLC : Retention time matching against standards.

- NMR : Confirm aromatic protons (δ 7.2–8.1 ppm) and carboxylic acid proton (δ ~12 ppm).

- Mass spectrometry : Exact mass (281.33 g/mol) with ≤2 ppm error .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s inhibition of amyloid-beta (Aβ) aggregation in neurodegenerative disease models?

- Answer : The thiazole core and carboxylic acid group enable helical foldamer formation , which traps monomeric Aβ1-42 via hydrogen bonding and π-π stacking. This prevents β-sheet formation, reducing neurotoxicity. Researchers can validate this using surface plasmon resonance (SPR) for binding affinity and Thioflavin-T assays to monitor fibril inhibition .

Q. How can density functional theory (DFT) elucidate the corrosion inhibition properties of this compound on mild steel?

- Answer : DFT calculations (e.g., B3LYP/6-311G**) model the compound’sHOMO/LUMO orbitals to predict adsorption on metal surfaces. The thiazole ring and phenyl groups donate electrons to vacant d-orbitals of Fe, forming protective films. Experimental validation includeselectrochemical impedance spectroscopy (EIS)and Tafel polarization in 0.1 M HCl .

Q. What strategies optimize the compound’s selectivity as a kinase inhibitor in cancer research?

- Answer : Modify the phenyl substituents to enhance steric hindrance and reduce off-target effects. For example:

- Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position to improve binding to ATP pockets.

- Use molecular docking (AutoDock Vina) to screen derivatives against kinases like CDK1 or GSK-3β. Validate with kinase inhibition assays (IC₅₀ values) .

Q. How does the compound’s electronic structure influence its fluorescence properties in bioimaging applications?

- Answer : The conjugated thiazole-carboxylic acid system exhibits intramolecular charge transfer (ICT) , enabling fluorescence emission at ~450 nm (λₑₓ = 350 nm). Researchers can enhance quantum yield by substituting phenyl rings with -OMe or -NH₂ groups. Validate via UV-Vis spectroscopy and fluorescence lifetime imaging microscopy (FLIM) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.